Structure Elucidation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol: A Multi-faceted Spectroscopic Approach
Structure Elucidation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The core challenge lies not just in confirming the bicyclic framework but in definitively placing the benzyl and hydroxyl substituents and, most critically, determining the stereochemistry at the C-8 position. The hydroxyl group can exist in two diastereomeric forms: endo (axial with respect to the piperidine ring) or exo (equatorial). This guide will detail the logical workflow and the causality behind the experimental choices required to resolve these structural questions.
Part 1: The Elucidation Workflow - A Strategic Overview
The structural confirmation of a novel or synthesized molecule follows a logical progression. We begin with techniques that provide broad, fundamental information and progressively move to more detailed methods that resolve fine structural and stereochemical features. Each step validates the previous one and builds a comprehensive, evidence-based case for the final structure.
Caption: A logical workflow for structure elucidation.
Part 2: Foundational Analysis - Mass and Functionality
Expertise & Causality: Before any other analysis, we must confirm the molecular weight and elemental composition. This is the foundational data point. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically leaves the molecular ion intact, minimizing initial fragmentation.[4]
Protocol: High-Resolution ESI-MS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Analysis: Scan for the protonated molecular ion, [M+H]⁺. For C₁₄H₁₉NO, the expected monoisotopic mass is 217.1467. The high-resolution instrument should provide a mass accurate to within 5 ppm.
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Data Interpretation: The primary peak should correspond to [M+H]⁺ at m/z 218.1540. The accurate mass measurement allows for the confident determination of the elemental formula (C₁₄H₁₉NO).
Trustworthiness through Tandem MS (MS/MS): To further validate the structure, we can perform a fragmentation analysis. N-benzylamines are known to undergo a characteristic benzylic cleavage.[4][5][6][7]
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Expected Fragmentation: The most prominent fragmentation pathway involves the cleavage of the C-N bond between the bicyclic system and the benzyl group. This results in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91. The observation of this fragment is strong evidence for the N-benzyl moiety.
Expertise & Causality: IR spectroscopy provides rapid, definitive evidence for the presence of key functional groups. For this molecule, we are primarily looking for the hydroxyl (O-H) and aromatic (C=C) groups. The absence or presence of these bands provides a quick check on the success of the synthesis.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
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Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Data Presentation: Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Hydroxyl (O-H) | Stretching, broad | ~3200-3600 | Confirms the presence of the alcohol.[8][9][10] |
| Aromatic C-H | Stretching | ~3000-3100 | Indicates the aromatic protons of the benzyl group. |
| Aliphatic C-H | Stretching | ~2850-2960 | Corresponds to the protons on the bicyclic core. |
| Aromatic C=C | Stretching | ~1450-1600 | Confirms the presence of the benzene ring.[8] |
| C-N | Stretching | ~1220-1270 | Consistent with an amine structure.[8] |
Part 3: High-Resolution NMR Spectroscopy - The Definitive Analysis
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the molecule. For a complex bicyclic system, a combination of 1D and 2D experiments is essential.[11][12][13]
Protocol: Standard NMR Experiment Suite
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Spectra Acquisition:
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Acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks.
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Acquire a ¹H-¹³C HSQC spectrum to correlate protons to their directly attached carbons.
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Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
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Acquire a ¹H-¹H NOESY or ROESY spectrum to identify through-space correlations for stereochemical assignment.
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-
¹H NMR Analysis: The proton spectrum provides the first detailed look. We expect to see distinct regions:
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Aromatic Region (~7.2-7.4 ppm): A multiplet integrating to 5H, characteristic of a monosubstituted benzene ring.
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Benzylic Protons (~3.5-3.7 ppm): A singlet integrating to 2H. Its singlet nature indicates no adjacent protons, and its chemical shift is characteristic of protons adjacent to both a nitrogen and an aromatic ring.
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Bridgehead Protons (C1, C5): Broad signals around ~2.5-3.0 ppm.
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Bicyclic Methylene/Methine Protons (~1.5-2.5 ppm): A complex, overlapping region of multiplets corresponding to the rest of the bicyclic protons.
-
H-8 Proton: The chemical shift of the proton on the carbon bearing the hydroxyl group is highly dependent on its stereochemistry (endo vs. exo). It typically appears as a distinct multiplet.
-
Hydroxyl Proton (O-H): A broad singlet with a variable chemical shift, which will disappear upon a D₂O shake experiment.
-
-
¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments. For C₁₄H₁₉NO, we expect 14 distinct signals (assuming no accidental equivalence).
-
Aromatic Carbons (~127-140 ppm): Four signals for the benzyl group (one quaternary, three CH).
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C-8 Carbon (~65-75 ppm): The carbon attached to the hydroxyl group.
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Bridgehead Carbons (C1, C5) & N-adjacent Carbons (C2, C4): Typically in the ~50-65 ppm range.
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Benzylic Carbon (~55-60 ppm): The CH₂ of the benzyl group.
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Bicyclic Methylene Carbons (C6, C7): In the upfield aliphatic region (~25-40 ppm).
-
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY & HSQC: The COSY spectrum will reveal the spin systems of the bicyclic core, showing which protons are adjacent to one another. The HSQC spectrum then allows us to definitively assign the ¹³C signals based on the already-assigned proton signals.
-
HMBC: The Key to Connectivity: The HMBC spectrum is arguably the most critical experiment for confirming the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the core structure.
Trustworthiness through HMBC:
-
Correlation 1 (H-benzyl to C2/C4): A correlation from the benzylic CH₂ protons (~3.6 ppm) to the carbons adjacent to the nitrogen (C2, C4) provides undeniable proof that the benzyl group is attached to the nitrogen atom.
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Correlations 2 & 3 (H1/H5 to C8 and H8 to C1/C5): Reciprocal correlations between the bridgehead protons (H1, H5) and the hydroxyl-bearing carbon (C8), and from the H8 proton to the bridgehead carbons, definitively place the hydroxyl group at the C-8 position.
Expertise & Causality: The final piece of the puzzle is the stereochemistry of the C-8 hydroxyl group. This is determined by observing the Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.
-
Hypothesis for exo-OH: If the hydroxyl group is in the exo position, the corresponding H-8 proton will be in the endo position. It will be spatially close to the axial protons on the six-membered ring (part of C2/C4 and C6/C7).
-
Hypothesis for endo-OH: If the hydroxyl group is in the endo position, the H-8 proton will be in the exo position. It will be spatially close to the bridgehead protons (H1, H5).
By observing a clear NOE correlation between H-8 and either the bridgehead protons or the axial methylene protons, the stereochemistry can be assigned with high confidence.
Part 4: Data Consolidation
The final structure is confirmed by the convergence of all data. The MS confirms the formula, the IR confirms the functional groups, and the complete NMR analysis confirms the connectivity and 3D arrangement.
Data Presentation: Summarized NMR Assignments (Hypothetical Data for exo-OH Isomer in CDCl₃)
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Ar-H | 7.35-7.25 | m | - | 5H | Benzyl Aromatic |
| H-8 | 4.10 | t | 5.0 | 1H | endo-H |
| Benzyl-CH₂ | 3.62 | s | - | 2H | N-CH₂-Ph |
| H-1, H-5 | 2.85 | br s | - | 2H | Bridgehead |
| H-2, H-4 | 2.65 | m | - | 4H | N-adjacent CH₂ |
| H-6, H-7 | 1.80-2.05 | m | - | 4H | Ethylene bridge |
| OH | 1.75 | br s | - | 1H | Hydroxyl |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| Ar-C (quat) | 138.5 | - | Benzyl C-ipso |
| Ar-CH | 128.9 | + | Benzyl C-ortho/meta |
| Ar-CH | 128.4 | + | Benzyl C-ortho/meta |
| Ar-CH | 127.2 | + | Benzyl C-para |
| C-8 | 72.5 | + | CH-OH |
| C-1, C-5 | 60.1 | + | Bridgehead CH |
| Benzyl-CH₂ | 58.3 | - | N-CH₂-Ph |
| C-2, C-4 | 52.1 | - | N-adjacent CH₂ |
| C-6, C-7 | 28.9 | - | Ethylene bridge CH₂ |
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